benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate
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Overview
Description
Benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl)-1-phenylpropyl)carbamate is a complex organic compound that features a unique combination of bicyclic and triazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Construction of the bicyclic structure: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Coupling of the triazole and bicyclic structures: This step often requires the use of coupling reagents such as carbodiimides.
Introduction of the benzyl and carbamate groups: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and methyl groups.
Reduction: Reduction reactions could target the triazole ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[32
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme inhibition: It could inhibit the activity of certain enzymes.
Modulation of signaling pathways: The compound might influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate: is similar to other compounds with triazole and bicyclic structures.
Other triazole derivatives: Compounds with similar triazole rings but different substituents.
Bicyclic compounds: Molecules with similar bicyclic structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
376348-80-0 |
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Molecular Formula |
C30H39N5O2 |
Molecular Weight |
501.7 g/mol |
IUPAC Name |
benzyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C30H39N5O2/c1-21(2)29-33-32-22(3)35(29)27-18-25-14-15-26(19-27)34(25)17-16-28(24-12-8-5-9-13-24)31-30(36)37-20-23-10-6-4-7-11-23/h4-13,21,25-28H,14-20H2,1-3H3,(H,31,36)/t25-,26+,27?,28-/m0/s1 |
InChI Key |
JAPBJSZIEOLVMX-SHDBXLOZSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C(C)C |
Origin of Product |
United States |
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